5-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid
Description
Origin, Classification, and Significance as a Diterpenoid
Alepterolic acid is a naturally occurring compound first identified and isolated from the fern Aleuritopteris argentea (S. G. Gmél.) Fée. nih.govresearchgate.netresearcher.lifenih.govresearchgate.netshd-pub.org.rs This fern has a history of use in Chinese folk medicine. researcher.liferesearchgate.netshd-pub.org.rs While Aleuritopteris argentea is its most cited source, the compound has also been reported in other plants, including Piliostigma thonningii, Pinus strobus (Eastern white pine), and Pinus pumila (Siberian dwarf pine). nih.govrsc.orgscispace.com
Chemically, alepterolic acid is classified as a diterpenoid. nih.gov Diterpenoids are a large and diverse class of organic compounds derived from four isoprene (B109036) units, giving them a characteristic 20-carbon skeleton. nih.govresearchgate.net More specifically, alepterolic acid belongs to the labdane-type subclass of diterpenoids, which are characterized by a bicyclic core structure known as a decalin system. researchgate.netnih.govnih.gov Alepterolic acid is further defined as an ent-labdane diterpenoid, indicating a specific stereochemical configuration opposite to that of the "normal" labdane (B1241275) series. nih.govresearchgate.net
The significance of alepterolic acid in academic research lies primarily in its role as a "valuable template" or scaffold for structural modification. researchgate.netnih.gov Its core structure has been the starting point for the synthesis of numerous derivatives. Researchers have modified the alepterolic acid molecule to create new compounds with enhanced or novel biological activities, particularly in the pursuit of potent anticancer agents. nih.govresearchgate.netnih.govnih.gov Studies have shown that derivatives of alepterolic acid exhibit cytotoxic effects against various cancer cell lines, making it a significant lead compound in medicinal chemistry and drug discovery. nih.govnih.gov
Historical Context of Research on Labdane-Type Diterpenoids
Research into labdane-type diterpenoids, the family to which alepterolic acid belongs, has a long and rich history. These compounds are one of the most abundant categories of secondary metabolites in the natural world. researchgate.net They are widely distributed across various biological sources, including terrestrial plants, fungi, and marine organisms. nih.govresearchgate.netresearchgate.net Plant families such as Lamiaceae (mint family), Asteraceae (sunflower family), Zingiberaceae (ginger family), and various conifers are particularly rich sources of these compounds. nih.govresearchgate.net
The extensive scientific interest in labdane diterpenoids is fueled by their broad spectrum of biological activities. researchgate.net For decades, studies have documented their potential as antibacterial, antifungal, antiprotozoal, and anti-inflammatory agents. researchgate.netresearchgate.net More recent research has highlighted their cytotoxic and cytostatic effects against human cancer cell lines, demonstrating their ability to interfere with key biochemical pathways related to cell cycle and apoptosis. researchgate.net
The structural diversity within the labdane family has provided chemists with countless targets for isolation, characterization, and synthesis. This ongoing research continues to uncover new compounds and novel biological functions, underscoring the role of these natural products as potential pharmacological agents for a variety of diseases. researchgate.net
Chemical Compound Data
Below is a table summarizing the key identifiers and properties of Alepterolic acid.
| Property | Value | Source |
| IUPAC Name | (E)-5-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid | nih.gov |
| CAS Number | 63399-38-2 | nih.govbiosynth.com |
| Molecular Formula | C₂₀H₃₂O₃ | nih.govbiosynth.com |
| Molecular Weight | 320.5 g/mol | nih.govbiosynth.com |
Compound Index
Structure
2D Structure
Properties
CAS No. |
63399-38-2 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
5-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C20H32O3/c1-13(12-18(22)23)6-8-15-14(2)7-9-16-19(3,4)17(21)10-11-20(15,16)5/h12,15-17,21H,2,6-11H2,1,3-5H3,(H,22,23)/t15-,16-,17-,20+/m0/s1 |
InChI Key |
LNWOKEZJIRLIDO-OGNFBWPZSA-N |
Canonical SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC(C2(C)C)O)C |
Appearance |
Powder |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Botanical Sources and Fungal Origins of Alepterolic Acid
The primary sources of alepterolic acid identified in scientific literature are botanical. While the potential for fungal origins is a point of interest in natural product research, current evidence strongly points to its classification as a phytochemical. It is recognized as a metabolite in several distinct plant families.
Alepterolic acid is a major metabolite found in the medicinal fern Aleuritopteris argentea (S. G. Gmél.) Fée. nih.govresearchgate.netshd-pub.org.rs This fern, used in Chinese folk medicine, is a significant source of the compound, with researchers reporting the ability to isolate it in gram quantities, which facilitates extensive structural and biological studies. nih.govresearchgate.netresearchgate.net The compound is specifically isolated from the fronds of the plant. oriprobe.com Its presence in this fern has made it a valuable template for synthesizing new derivatives with potential applications. nih.govresearchgate.net
Phytochemical studies of Piliostigma thonningii, a medicinal plant used in various African countries, have confirmed the presence of alepterolic acid. scispace.comnih.govnih.gov Investigations into the plant's constituents led to the isolation of alepterolic acid along with several other known and novel compounds. scispace.comnih.govafricaresearchconnects.com In one study, it was specifically isolated from the leaves of the plant. scispace.com
Alepterolic acid is a known constituent of the oleoresin, commonly known as copaiba oil, extracted from trees of the Copaifera genus. nih.govresearchgate.netscience.gov This oleoresin is a complex mixture, comprising a volatile fraction of sesquiterpene hydrocarbons and a nonvolatile fraction containing several biologically active diterpene acids, including alepterolic acid, copalic acid, kaurenoic acid, and polyalthic acid. nih.govresearchgate.neteurekaselect.com
Table 1: Botanical Sources of Alepterolic Acid
| Botanical Source | Plant Part | Family |
| Aleuritopteris argentea | Fronds oriprobe.com | Pteridaceae |
| Piliostigma thonningii | Leaves scispace.com | Fabaceae scispace.comnih.gov |
| Copaifera species | Oleoresin from trunk biomedres.us | Fabaceae nih.gov |
Occurrence in Piliostigma thonningii
Advanced Isolation and Purification Techniques for Research
The isolation of pure alepterolic acid from crude plant extracts is a multi-step process that relies on modern chromatographic techniques. These methods are essential for obtaining the compound in sufficient purity and quantity for detailed chemical analysis and biological screening.
A common workflow for isolating alepterolic acid and other natural products involves initial solvent extraction followed by chromatographic separation. scispace.commdpi.com For instance, the isolation from Piliostigma thonningii leaves involved the following detailed steps:
Extraction: Dried and ground leaves were extracted with methanol (B129727) (MeOH). scispace.com
Partitioning: The crude methanolic extract was triturated with a water-methanol mixture and then partitioned successively with solvents of increasing polarity, such as dichloromethane (B109758) (CH2Cl2), ethyl acetate (B1210297) (EtOAc), and n-butanol. scispace.com This step separates compounds based on their solubility.
Column Chromatography: The dichloromethane fraction, containing alepterolic acid, was subjected to silica (B1680970) gel column chromatography. scispace.comnih.gov
Elution and Isolation: A gradient of n-hexanes and ethyl acetate was used as the mobile phase to elute the compounds from the column. Alepterolic acid was successfully isolated from one of the resulting fractions (A13). nih.gov
Advanced chromatographic techniques such as flash chromatography and High-Speed Counter-Current Chromatography (HSCCC) are also employed in natural product chemistry for efficient separation and purification. researchgate.netmdpi.com Flash chromatography offers a rapid and inexpensive method for isolating pure compounds from crude extracts. mdpi.com HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid supports, making it highly suitable for separating polar compounds. researchgate.net The successful isolation of grams of alepterolic acid from A. argentea suggests the application of such efficient, large-scale purification protocols. nih.govresearchgate.net
Table 2: Example of an Isolation Scheme for Alepterolic Acid from Piliostigma thonningii
| Step | Technique | Solvents/Materials | Outcome |
| 1 | Extraction | Methanol (MeOH) | Crude methanolic extract scispace.com |
| 2 | Partitioning | Dichloromethane (CH2Cl2), Ethyl Acetate (EtOAc), n-butanol | Separation into fractions based on polarity scispace.com |
| 3 | Purification | Silica Gel Column Chromatography | Further separation of the CH2Cl2 fraction scispace.comnih.gov |
| 4 | Isolation | n-hexanes-EtOAc gradient | Isolation of pure Alepterolic acid nih.gov |
Chemical Synthesis and Structural Modification Strategies for Enhanced Bioactivity
Total Synthesis Approaches and Semisynthesis
The complete, or total, synthesis of complex natural products from simple, often petrochemical-based precursors is a significant achievement in organic chemistry. wikipedia.org It provides an alternative to isolation from natural sources and enables the creation of analogues not accessible through simple modifications. While the total synthesis of alepterolic acid itself is not extensively documented, the general methodologies for constructing similar diterpenoid structures are well-established. sioc-journal.cnscience.gov
More frequently, the modification of alepterolic acid relies on semisynthesis . researchgate.netwikipedia.org This approach uses the naturally isolated and abundant alepterolic acid as a starting scaffold. researchgate.netnih.gov Semisynthesis is often more efficient and cost-effective than total synthesis for complex molecules, as it leverages the intricate, stereochemically defined structure already built by nature. wikipedia.org This strategy allows chemists to focus on targeted modifications of specific functional groups to generate a library of derivatives for biological evaluation. researchgate.netnih.gov
Derivatization of Alepterolic Acid
The chemical derivatization of alepterolic acid has been a fruitful area of research, leading to compounds with significantly improved bioactivities. Modifications have primarily targeted the carboxylic acid group, a versatile handle for introducing a wide array of chemical moieties. researchgate.netnih.gov
Synthesis of Amide Derivatives
A significant number of alepterolic acid derivatives have been created by forming an amide bond at the C-15 carboxylic acid position. nih.govmolaid.com By coupling alepterolic acid with a variety of amines, researchers have synthesized libraries of amide derivatives. nih.gov This modification has proven to dramatically improve the cytotoxic potency compared to the parent compound. nih.govnih.gov For instance, the synthesis of fifteen amide derivatives and their subsequent evaluation against four cancer cell lines revealed a significant enhancement in activity. nih.gov One of the most potent compounds, N-[m-(trifluoromethoxy)phenyl] alepterolamide, exhibited strong activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 4.20 µM. researchgate.netnih.gov Mechanistic studies showed this derivative could inhibit cell proliferation and induce apoptosis. nih.govnih.gov
Table 1: Bioactivity of Selected Alepterolic Acid Amide Derivatives
| Derivative | Cell Line | IC₅₀ (µM) |
| Compound 11 (amide derivative) | HeLa | 7.39 ± 0.80 |
| N-[m-(trifluoromethoxy)phenyl] alepterolamide | MCF-7 | 4.20 ± 0.21 |
Conjugation with Heterocyclic Moieties (e.g., 5-Fluorouracil (B62378) Derivatives)
To leverage the principle of synergistic action, alepterolic acid has been conjugated with known therapeutic agents. A notable example is its linkage to the anticancer drug 5-fluorouracil (5-FU). researchgate.netresearchgate.netdntb.gov.ua The goal of creating such hybrid molecules is to combine the distinct mechanisms of action of both components, potentially leading to enhanced efficacy and better targeting of cancer cells. researchgate.net The synthesis of these conjugates, achieved in yields of 70-90%, has produced compounds that demonstrate cytotoxic activity against human breast (MCF-7) and lung (A549) cancer cell lines. researchgate.netresearchgate.net
Benzylpiperazinyl Derivative Synthesis
The incorporation of a benzylpiperazine moiety onto the alepterolic acid scaffold represents another successful derivatization strategy. researchgate.netresearchgate.netbenthamscience.com The piperazine (B1678402) group is a common pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. benthamscience.com The synthesis typically involves a two-step process: first, coupling piperazine to the carboxylic acid of alepterolic acid, followed by the attachment of various benzyl (B1604629) bromides. researchgate.net This approach has yielded a series of new derivatives, with compounds like (3,4-dichlorobenzyl)piperazinyl alepterolic acid showing the most potent activity against the MCF-7 cell line, with an IC₅₀ value of 8.31 ± 0.67 μM. researchgate.netresearchgate.netresearchgate.net Further studies confirmed that this compound induces apoptosis in cancer cells through the mitochondrial pathway. researchgate.netresearchgate.netnih.gov
Table 2: Synthesis Scheme for Benzylpiperazinyl Derivatives of Alepterolic Acid
| Step | Reagents and Conditions |
| a | HATU, N,N-diisopropylethylamine, piperazine, CH₂Cl₂, r.t., 3 hrs |
| b | Benzyl bromides, N,N-diisopropylethylamine, CH₂Cl₂, r.t., 2 hrs |
This table summarizes the general reaction conditions for the synthesis. researchgate.net
1,2,3-Triazole Derivative Synthesis via Click Chemistry
The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a highly efficient and versatile method for synthesizing novel alepterolic acid derivatives. researchgate.netshd-pub.org.rsresearchgate.net This reaction allows for the rapid and reliable joining of molecular fragments under mild conditions. researchgate.nettjnpr.orgnih.gov In a typical synthesis, the carboxylic acid of alepterolic acid is first esterified with propargyl bromide to introduce an alkyne handle. researchgate.net This intermediate is then "clicked" with a variety of organic azides to produce a library of 1,2,3-triazole derivatives in good yields (72% to 97%). researchgate.netshd-pub.org.rsresearchgate.net This strategy has enabled the creation of at least 23 new derivatives, expanding the chemical diversity and providing new compounds for biological screening. researchgate.netshd-pub.org.rs
Computational Chemistry in Derivative Design (e.g., Molecular Docking for Binding Affinity Prediction)
Modern drug design increasingly relies on computational tools to predict and rationalize the interaction between a drug molecule and its biological target. dergipark.org.tracademie-sciences.frfip.orgMolecular docking is a prominent computational technique used to predict the binding affinity and orientation of a ligand within the active site of a protein. dergipark.org.tracademie-sciences.frfip.orgnih.gov This method saves significant time and resources by helping to prioritize which derivatives are most likely to be active and should be synthesized. dergipark.org.tr
For alepterolic acid derivatives, molecular docking studies have been used to understand their binding modes with various cancer-related proteins. frontiersin.org For example, docking studies with arylpiperazine derivatives helped to suggest that their binding to the androgen receptor is primarily driven by hydrophobic interactions. frontiersin.org The binding affinity, often expressed as a binding free energy (in kcal/mol), provides a quantitative estimate of how strongly a derivative binds to its target. dergipark.org.tracademie-sciences.frfip.org These computational insights are crucial for understanding structure-activity relationships and for the rational design of next-generation compounds with improved potency and selectivity. academie-sciences.frfrontiersin.org
Mechanisms of Action at Molecular and Cellular Levels
Modulation of Intracellular Signaling Pathways
Alepterolic acid derivatives have been shown to interfere with crucial intracellular signaling cascades that are often dysregulated in disease states.
A key mechanism of action for derivatives of alepterolic acid is the inhibition of the Akt/p70S6K signaling pathway. nih.govresearchgate.net This pathway is a central regulator of cell proliferation, growth, and survival. Research has demonstrated that certain derivatives of alepterolic acid can effectively modulate this pathway, leading to a reduction in cell proliferation and viability. nih.gov For instance, a study on N-[m-(trifluoromethoxy)phenyl] alepterolamide, a derivative of alepterolic acid, revealed its capacity to promote cellular apoptosis and inhibit migration in MCF-7 breast cancer cells by targeting the Akt/p70S6K signaling pathway. nih.govresearchgate.netbraou.ac.inbraou.ac.in
Beyond the Akt pathway, derivatives of alepterolic acid have shown interactions with other important kinases. Molecular docking studies have predicted that 3β-alepterolic acid and its acetate (B1210297) derivative exhibit excellent docking with Human DNA (cytosine-5)-methyltransferase 1 (HsDNMT1). nih.govpangaiacbd.com HsDNMT1 is a key enzyme involved in maintaining DNA methylation patterns, and its dysregulation is a hallmark of various cancers. Additionally, while not directly involving alepterolic acid, related diterpenes like copalic acid have been shown to target Human MEK1 (HsMEK1), a kinase in the MAPK/ERK pathway, suggesting a broader potential for this class of compounds to interact with various kinase signaling pathways. nih.govpangaiacbd.com
Akt/p70S6K Signaling Pathway Inhibition
Induction of Programmed Cell Death Mechanisms
Alepterolic acid and its derivatives have been consistently shown to induce programmed cell death, or apoptosis, through multiple interconnected mechanisms.
The induction of apoptosis by alepterolic acid derivatives is largely dependent on the activation of caspases, a family of proteases that execute cell death. nih.govresearchgate.netresearchgate.net Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, activated by the release of cytochrome c from the mitochondria. nih.govbiovendor.com Once activated, caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3. nih.govbiovendor.com Studies on various derivatives of alepterolic acid have consistently reported a significant increase in the levels of cleaved (active) caspase-9 and caspase-3 in treated cancer cells, including MCF-7 and HeLa cells. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govbiomedres.us This activation of the caspase cascade is a critical step leading to the dismantling of the cell. cpn.or.krnih.gov
A downstream target of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.gov The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. nih.gov Research on alepterolic acid derivatives has demonstrated a significant increase in the cleavage of PARP in cancer cells following treatment. nih.govresearchgate.netresearchgate.netbiomedres.us This event not only serves as an indicator of apoptosis but also incapacitates the cell's ability to repair DNA damage, further committing it to the death pathway.
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. researchgate.net The ratio of Bax to Bcl-2 is a critical determinant of cell fate, with a higher ratio favoring apoptosis. researchgate.netnotulaebotanicae.ro Alepterolic acid derivatives have been shown to modulate this ratio, leading to an increase in the Bax/Bcl-2 ratio. nih.govresearchgate.netresearchgate.netresearchgate.netbiomedres.us This shift in balance promotes the permeabilization of the outer mitochondrial membrane, a key event in the mitochondrial pathway of apoptosis. researchgate.netabcam.cnscielo.org.ar This permeabilization leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, which then triggers the activation of caspase-9 and the subsequent apoptotic cascade. researchgate.netnih.govscielo.org.ar
Table 1: Effects of Alepterolic Acid Derivatives on Apoptotic Markers
| Derivative | Cell Line | Effect on Caspase-9 | Effect on Caspase-3 | Effect on PARP | Effect on Bax/Bcl-2 Ratio |
| N-[m-(trifluoromethoxy)phenyl] alepterolamide | MCF-7 | Significant Increase nih.govresearchgate.netbiomedres.us | Significant Increase nih.govresearchgate.netbiomedres.us | Significant Increase nih.govresearchgate.netbiomedres.us | Significant Increase nih.govresearchgate.netbiomedres.us |
| (3,4-dichlorobenzyl)piperazinyl alepterolic acid (compound 6p) | MCF-7 | Significant Increase researchgate.netresearchgate.net | Significant Increase researchgate.netresearchgate.net | Significant Increase researchgate.netresearchgate.net | Significant Increase researchgate.netresearchgate.net |
| Compound 11 (amide derivative) | HeLa | Activation researchgate.netnih.gov | Activation researchgate.netnih.gov | Cleavage researchgate.net | Alteration researchgate.netnih.gov |
Decreased Mitochondrial Membrane Potential
The mitochondrial membrane potential (MMP or ΔΨm) is a critical component in maintaining the electrochemical gradient necessary for ATP synthesis via the electron transport chain and is a key indicator of mitochondrial health. sartorius.comelifesciences.org A stable MMP is crucial for cellular viability, and disturbances can lead to detrimental effects on cell health. sartorius.com
While research on Alepterolic acid itself is ongoing, studies on its derivatives have provided insight into its potential effects on mitochondrial function. A study involving synthesized amide derivatives of Alepterolic acid found that a specific derivative, compound 11, induced apoptosis (programmed cell death) in HeLa cancer cells by decreasing the mitochondrial membrane potential. researchgate.netnih.gov This disruption of the MMP is a key event in the mitochondria-mediated apoptotic pathway. researchgate.net The decrease in potential was associated with the release of cytochrome c from the mitochondria, an alteration of the Bax/Bcl-2 protein ratio, and the activation of caspase-9 and caspase-3, which are critical executioners of apoptosis. researchgate.netnih.gov These findings suggest that modifications of Alepterolic acid can produce compounds that induce apoptosis through the mitochondrial pathway. nih.gov
Table 1: Effects of an Alepterolic Acid Derivative on HeLa Cells
| Compound | Target Cells | Primary Effect | Associated Molecular Events |
|---|
Enzymatic Inhibition and Downstream Effects (e.g., Squalene (B77637) Epoxidase)
Alepterolic acid functions as an inhibitor of the enzyme squalene epoxidase. biosynth.com This enzyme, also known as squalene monooxygenase, is a key rate-limiting enzyme in the sterol biosynthesis pathway in eukaryotes. wikipedia.orgmdpi.com It catalyzes the first oxygenation step in this pathway, converting squalene into 2,3-oxidosqualene (B107256) (squalene epoxide). wikipedia.orgmdpi.com This reaction is a critical step immediately preceding the formation of the first sterol intermediate, lanosterol. mdpi.com
By inhibiting squalene epoxidase, Alepterolic acid disrupts the cholesterol biosynthesis pathway. biosynth.com The direct downstream effect of this inhibition is a reduction in cholesterol production. biosynth.com This mechanism of action has positioned Alepterolic acid and other squalene epoxidase inhibitors as potential therapeutic agents for managing hypercholesterolemia (high cholesterol). biosynth.comwikipedia.org Inhibitors of this enzyme, such as terbinafine (B446) and naftifine, are also utilized as antifungal drugs. wikipedia.org
Table 2: Alepterolic Acid and Squalene Epoxidase Inhibition
| Compound | Target Enzyme | Enzyme Function | Downstream Effect of Inhibition |
|---|
Interactions with Viral Proteins and Associated Molecular Dynamics (e.g., Dengue Virus Envelope, NS1, NS3, NS5 Proteins)
Computational studies have explored the potential of Alepterolic acid as an antiviral agent by examining its interactions with key proteins of the Dengue virus (DENV). mdpi.comresearchgate.net Through molecular docking simulations, researchers have analyzed the binding affinity of Alepterolic acid against four crucial DENV proteins: the envelope (E) protein, non-structural protein 1 (NS1), non-structural protein 3 (NS3), and non-structural protein 5 (NS5). mdpi.comresearchgate.net These proteins are instrumental for viral replication and entry into host cells. mdpi.com
The results of these in silico analyses demonstrated that Alepterolic acid has a good binding affinity for the DENV E protein, which is involved in the virus's adherence to and entry into host cells. mdpi.com The study also identified Alepterolic acid as a promising candidate that shows moderate to good binding affinities toward the NS1, NS3, and NS5 proteins. mdpi.comresearchgate.net The NS3 protein is a helicase required for processing the viral polyprotein, while the NS5 protein functions as the RNA-dependent RNA polymerase, essential for replicating the viral genome. researchgate.netnih.gov
The binding energies from the molecular docking study quantify the strength of these interactions.
Table 3: Predicted Binding Affinities of Alepterolic Acid to Dengue Virus Proteins
| Viral Protein | Protein Function | Binding Energy (kcal/mol) |
|---|---|---|
| Envelope (E) Protein | Viral entry into host cells. mdpi.com | -8.3 mdpi.com |
| NS1 Protein | Cofactor for viral replication. researchgate.net | Not specified individually mdpi.comresearchgate.net |
| NS3 Protein | Helicase for viral polyprotein processing. researchgate.netnih.gov | Not specified individually mdpi.comresearchgate.net |
These computational findings suggest that Alepterolic acid could potentially interfere with the lifecycle of the Dengue virus by binding to these essential proteins. mdpi.comresearchgate.net However, these results are from simulation studies and await confirmation from in vivo or clinical research. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| Alepterolic acid |
| ATP |
| Bax |
| Bcl-2 |
| Cholesterol |
| Cytochrome c |
| Lanosterol |
| Naftifine |
| Squalene |
| Squalene epoxide |
Preclinical Pharmacological Investigations in Research Models
In Vitro Cellular Activity Studies
The in vitro activity of alepterolic acid and its synthetic derivatives has been assessed across a range of human cancer cell lines, utilizing various assays to determine its impact on cancer cell behavior.
Cell Proliferation and Viability Assays (e.g., MCF-7, HeLa, A549, Bel-7402, Caski, BGC-823, A2780, HCT-116 Cell Lines)
Studies have demonstrated that alepterolic acid exhibits cytotoxic effects against several human tumor cell lines. Research has shown that alepterolic acid displayed cytotoxic activity against the human liver cancer cell line Bel-7402 and the human ovarian cancer cell line A2780. researchgate.net The half-maximal inhibitory concentration (IC50) for Bel-7402 cells was determined to be 10.43 ± 0.51 μM, and for A2780 cells, it was 29.03 ± 2.94 μM. researchgate.net
While research on alepterolic acid itself is ongoing, numerous studies have focused on synthesizing and evaluating derivatives to enhance its anticancer activity. A derivative, N‐[m‐(trifluoromethoxy)phenyl] alepterolamide, showed significant activity against the MCF-7 breast cancer cell line with an IC50 value of 4.20 ± 0.21 μM. nih.gov Another benzylpiperazinyl derivative of alepterolic acid, compound 6p, also displayed potent toxicity against MCF-7 cells, with an IC50 value of 8.31±0.67 μM. researchgate.netnih.gov Similarly, an amide derivative, compound 11, was found to inhibit HeLa cervical cancer cells with an IC50 of 7.39 ± 0.80 μM. researchgate.netnih.gov In contrast, some arylformyl piperazinyl derivatives of alepterolic acid were found to be less toxic to A549 lung cancer cells and MCF-7 cells when compared to their effects on other cancer cell lines like HepG2 and MDA-MB-231. researchgate.netnih.gov
Table 1: Cytotoxicity of Alepterolic Acid and Its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (μM) |
|---|---|---|---|
| Alepterolic acid | Bel-7402 | Human Liver Cancer | 10.43 ± 0.51 researchgate.net |
| Alepterolic acid | A2780 | Human Ovarian Cancer | 29.03 ± 2.94 researchgate.net |
| N‐[m‐(trifluoromethoxy)phenyl] alepterolamide | MCF-7 | Human Breast Cancer | 4.20 ± 0.21 nih.gov |
| (3,4‐dichlorobenzyl)piperazinyl alepterolic acid (6p) | MCF-7 | Human Breast Cancer | 8.31 ± 0.67 researchgate.netnih.gov |
| Amide Derivative (Compound 11) | HeLa | Human Cervical Cancer | 7.39 ± 0.80 researchgate.netnih.gov |
Cell Migration and Invasion Assays
The metastatic potential of cancer cells is closely linked to their ability to migrate and invade surrounding tissues. Preclinical studies have begun to explore the effect of alepterolic acid derivatives on these processes. For instance, the derivative N-[m-(trifluoromethoxy)phenyl] alepterolamide was shown to inhibit cell migration in MCF-7 breast cancer cells. nih.gov This suggests that beyond inhibiting proliferation, alepterolic acid derivatives may interfere with the cellular mechanisms responsible for cancer cell motility. nih.gov These assays typically involve methods like the wound closure assay or the transwell migration assay to quantify the migratory and invasive capacity of cells in response to chemical stimuli. nih.govresearchgate.netfrontiersin.org
Colony Forming Ability Assays
The capacity of a single cancer cell to undergo sustained proliferation and form a colony is a critical measure of its tumorigenicity. Investigations into alepterolic acid derivatives have shown inhibitory effects in this regard. One study found that an arylformyl piperazinyl derivative (compound 3n) prevented colony formation in MDA-MB-231 triple-negative breast cancer cells. researchgate.netnih.gov Another amide derivative (compound 11) demonstrated an inhibitory effect on the colony-forming ability of four different cancer cell lines, with a particularly pronounced effect on HeLa cells. researchgate.netnih.gov These findings indicate that derivatives of alepterolic acid can effectively suppress the long-term proliferative potential of cancer cells.
Differential Cytotoxicity and Selectivity in Normal vs. Cancer Cell Lines
An ideal anticancer agent should exhibit selective toxicity towards cancer cells while sparing normal, healthy cells. Research into alepterolic acid derivatives has shown promising results in this area. An amide derivative, referred to as compound 11, was reported to be nearly nontoxic to normal human liver cells while demonstrating potent activity against HeLa cancer cells. researchgate.netnih.gov This suggests a favorable selectivity index for this particular compound. Furthermore, some derivatives have shown selectivity among different cancer cell lines, being more effective against certain types, such as HepG2 and MDA-MB-231, while being less toxic to others like A549 and MCF-7. researchgate.netnih.gov This differential cytotoxicity highlights the potential for developing targeted therapies based on the alepterolic acid scaffold. mdpi.com
In Vivo Animal Model Studies (Non-Clinical Research Focus)
Beyond its anticancer potential, alepterolic acid has been investigated for its activity against various protozoan parasites, which are responsible for significant human diseases globally.
Models for Antiprotozoal Research (e.g., Trypanosoma brucei, Leishmania donovani, Trypanosoma cruzi in relevant models)
Alepterolic acid has demonstrated notable antiprotozoal activity in several in vitro studies, which provides a basis for future in vivo animal model research.
Trypanosoma brucei: This parasite is the causative agent of African trypanosomiasis, or sleeping sickness. Alepterolic acid has shown potential selectivity and potent activity against Trypanosoma brucei brucei, the parasite subspecies affecting animals. researchgate.netresearchgate.net In vitro assays revealed an IC50 value of 3.42 μM, indicating significant trypanocidal activity. oup.com
Leishmania donovani: The causative agent of visceral leishmaniasis, L. donovani, has also been a target for alepterolic acid. However, its activity against L. donovani appears to be less potent than against T. brucei, with a reported IC50 value greater than 10 μM. nih.gov Diterpenoids isolated from Copaifera officinalis, including alepterolic acid, have also shown activity against Leishmania amazonensis promastigotes. pangaiacbd.com
Trypanosoma cruzi: This protozoan causes Chagas disease, a major health problem in the Americas. nih.govfrontiersin.org Alepterolic acid is among several diterpene acids that have demonstrated antitrypanosomal activity against T. cruzi. mdpi.com Its activity has been noted against multiple life-cycle stages of the parasite, including the epimastigote, trypomastigote, and amastigote forms. mdpi.com
Table 2: In Vitro Antiprotozoal Activity of Alepterolic Acid
| Organism | Disease | IC50 (μM) |
|---|---|---|
| Trypanosoma brucei brucei | Animal African Trypanosomiasis | 3.42 oup.com |
| Leishmania donovani | Visceral Leishmaniasis | >10 nih.gov |
| Trypanosoma cruzi | Chagas Disease | Activity demonstrated mdpi.com |
Models for Insecticidal Activity (e.g., Aedes aegypti, Anopheles darlingi Larvae)
Alepterolic acid has been identified as a potent natural insecticide, with significant larvicidal activity against key mosquito vectors. Research has focused on its efficacy against the larvae of Aedes aegypti, the primary vector for dengue fever, and Anopheles darlingi, a major malaria vector in the Amazon region.
In a notable study, alepterolic acid isolated from Copaifera multijuga was evaluated for its larvicidal properties against third and fourth-instar larvae of both mosquito species. scielo.br The results indicated that alepterolic acid was highly effective, demonstrating low lethal concentrations (LC50) for both A. darlingi and A. aegypti. scielo.br The study found that the larvicidal effect of alepterolic acid did not vary significantly between the two species. scielo.br Mortality rates were primarily dependent on the concentration of the compound, with the highest mortality observed within the first 24 hours of exposure. scielo.br
Another investigation into diterpenoids from Copaifera reticulata also confirmed the larvicidal potential of alepterolic acid against third-instar larvae of Ae. aegypti. nih.gov In this study, mortality was recorded after 48 hours of exposure. nih.gov While this research also identified alepterolic acid as having larvicidal properties, the calculated LC50 value was higher than that reported in the Copaifera multijuga study. nih.gov
These findings underscore the potential of alepterolic acid as a botanical larvicide for controlling mosquito populations. The compound's effectiveness against two of the most significant disease vectors highlights its importance for further investigation in the development of new insecticidal agents. scielo.brnih.gov
Table 1: Larvicidal Activity of Alepterolic Acid against Mosquito Vectors
| Compound | Species | Instar Stage | LC50 (ppm) | Exposure Time | Source |
|---|---|---|---|---|---|
| Alepterolic Acid | Anopheles darlingi | 3rd-4th | 0.9 | 24h | scielo.br |
| Alepterolic Acid | Aedes aegypti | 3rd-4th | 0.7 | 24h | scielo.br |
| Alepterolic Acid | Aedes aegypti | 3rd | 87.3 | 48h | nih.gov |
Structure Activity Relationship Sar Studies of Alepterolic Acid and Its Derivatives
Impact of Functional Group Modifications on Biological Activities
The chemical scaffold of alepterolic acid features several functional groups amenable to modification, including a hydroxyl group at C-6 and a carboxyl group at the terminus of the C-15 side chain. nih.gov SAR studies have demonstrated that strategic modifications of these groups can lead to significant improvements in biological activity.
Initial research indicated that the naturally occurring functional groups are important for its baseline activity. For instance, studies on related labdane (B1241275) diterpenes have suggested that the presence and position of hydroxyl groups are crucial for their antiprotozoal effects. africaresearchconnects.com Specifically, hydroxylation at the C-3 position in the labdane skeleton has been shown to enhance activity against Trypanosoma brucei. africaresearchconnects.comscispace.com While alepterolic acid itself possesses a C-6 hydroxyl, this highlights the sensitivity of the molecule's activity to the placement of polar functional groups on its tricyclic core.
The most extensively studied modification is the transformation of the C-15 carboxyl group. researchgate.netnih.gov This site has proven to be a critical handle for derivatization, with research showing that converting the carboxylic acid into various amides can dramatically enhance its anticancer potency. nih.gov One study detailed the synthesis of sixteen alepterolic acid derivatives, focusing on amide formation. Among these, the N-[m-(trifluoromethoxy)phenyl] alepterolamide derivative emerged as a particularly potent compound against the MCF-7 breast cancer cell line, exhibiting an IC50 value of 4.20±0.21 μM. nih.govbraou.ac.in This finding underscores the significant impact that modifying the terminal carboxyl group can have on the molecule's cytotoxic profile.
These modifications are believed to influence the compound's physiochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect cell permeability, target binding, and ultimately, biological response. The conversion of the polar carboxylic acid to a less polar amide, particularly one with a bulky, electron-withdrawing substituent, appears to be a favorable strategy for improving anticancer activity.
Influence of Amino Moieties and Heterocyclic Systems on Potency
Building on the findings from functional group modification, researchers have specifically focused on introducing various amino moieties and heterocyclic systems, primarily through amide linkages at the C-15 position. This approach has consistently yielded derivatives with significantly improved anticancer activity compared to the parent compound. researchgate.netresearchgate.net
The incorporation of simple amino groups has proven to be a successful strategy. researchgate.netnih.gov A series of fifteen amide derivatives was synthesized by coupling different amines to the alepterolic acid backbone. nih.gov The resulting compounds showed a dramatic improvement in potency against several cancer cell lines. researchgate.netnih.gov The most effective derivative from this series, compound 11 , demonstrated a potent inhibitory effect on HeLa cervical cancer cells with an IC50 of 7.39 ± 0.80 μM, while showing minimal toxicity to normal human liver cells. researchgate.netnih.gov Another derivative, a p-methoxyphenylamine conjugate, was found to inhibit the proliferation of LNCaP human prostate cancer cells with an IC50 value of 1.73 ± 0.72 μM. researchgate.net
The introduction of more complex heterocyclic systems, such as piperazine (B1678402), has also been explored with notable success. researchgate.netresearchgate.net Piperazine is a common scaffold in medicinal chemistry known to impart favorable pharmacokinetic properties and potent biological activities. researchgate.net When alepterolic acid was coupled with various benzylpiperazines, the resulting derivatives showed significant cytotoxicity. researchgate.netresearchgate.net The (3,4‐dichlorobenzyl)piperazinyl alepterolic acid derivative (compound 6p ) was identified as the most potent in this series against the MCF-7 cell line, with an IC50 value of 8.31±0.67 μM. researchgate.netresearchgate.netresearchgate.net These results suggest that the bulky and electronically distinct nature of the benzylpiperazine moiety contributes favorably to the compound's anticancer activity. The successful enhancement of potency through the addition of both simple amines and complex heterocycles highlights the versatility of the alepterolic acid scaffold in medicinal chemistry.
| Derivative Name | Cancer Cell Line | IC50 Value (μM) | Source |
| N-[m-(trifluoromethoxy)phenyl] alepterolamide | MCF-7 | 4.20 ± 0.21 | nih.gov, braou.ac.in |
| Compound 11 (Amide derivative) | HeLa | 7.39 ± 0.80 | researchgate.net, nih.gov |
| p-methoxyphenylamine derivative | LNCaP | 1.73 ± 0.72 | researchgate.net |
| (3,4‐dichlorobenzyl)piperazinyl alepterolic acid | MCF-7 | 8.31 ± 0.67 | researchgate.net, researchgate.net |
Stereochemical Considerations and Activity Profile
The biological activity of chiral molecules is often intrinsically linked to their three-dimensional structure. Alepterolic acid is a chiral molecule with a defined stereochemistry, identified as (E)-5-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid. nih.gov It belongs to the ent-labdane class of diterpenes, meaning its stereochemical configuration is the mirror image of the more common "normal" labdane series. researchgate.netnih.gov
This specific stereochemistry is fundamental to its biological activity. The spatial arrangement of the substituents on the tricyclic core and the geometry of the side chain dictate how the molecule interacts with its biological targets. SAR studies have built upon this native stereochemical framework, with derivatizations typically preserving the core structure. The consistent finding that derivatives exhibit enhanced activity suggests that the ent-labdane core provides the correct orientation for the appended pharmacophores to engage with cellular targets.
While studies have not focused on synthesizing and comparing different stereoisomers of alepterolic acid, the importance of specific stereochemical features is evident from research on related compounds. For example, the position and orientation of hydroxyl groups on the diterpene ring system are known to be critical for antiprotozoal activity. africaresearchconnects.comscispace.com The 6S-hydroxyl group of alepterolic acid is a key stereochemical feature of the natural product. nih.gov All successful derivatives reported in SAR studies originate from the naturally occurring enantiomer, indicating that this specific absolute configuration is essential for its biological profile. Therefore, the inherent stereochemistry of alepterolic acid is not just a structural detail but a critical determinant of its activity and its potential as a scaffold for drug development.
Advanced Analytical Methodologies in Alepterolic Acid Research
Spectroscopic Techniques for Structural Elucidation (e.g., 1H NMR, 13C NMR, IR, HRMS)
The definitive identification of alepterolic acid and its derivatives is accomplished through a combination of spectroscopic methods. These techniques provide detailed information about the molecular structure, functional groups, and exact mass of the compounds. pharmaknowledgeforum.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the carbon-hydrogen framework of these molecules.
¹H NMR (Proton NMR) provides information on the chemical environment and connectivity of hydrogen atoms. For instance, in derivatives of alepterolic acid, characteristic signals can be observed for the methylene (B1212753) protons of a benzyl (B1604629) group or the aromatic protons. researchgate.net
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compounds.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. shd-pub.org.rsresearchgate.net This technique is essential for confirming the successful synthesis of new derivatives. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of particular bonds, such as C=O (carbonyl) or O-H (hydroxyl) groups. researchgate.netresearchgate.net
The collective data from these spectroscopic techniques are integrated to build a complete and unambiguous picture of the molecular structure of alepterolic acid and its analogues. pharmaknowledgeforum.com
Table 1: Spectroscopic Data for a Representative Alepterolic Acid Derivative
| Technique | Observed Signals/Data | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.36–7.21 (m), δ 3.52 (s) | Aromatic protons and methylene of a benzyl group, respectively. researchgate.net |
| ¹³C NMR | δ 166.62 (C-15), 162.52 (C-13), 147.73 (C-8) | Confirms the carbon skeleton of the alepterolic acid core and attached moieties. researchgate.net |
| HRMS | [M+H]⁺ calculated and observed values | Confirms the elemental composition and molecular weight of the synthesized derivative. researchgate.net |
| IR | Characteristic absorption bands | Identifies functional groups such as carbonyls and hydroxyls. researchgate.netresearchgate.net |
Chromatographic Methods for Isolation and Purity Assessment (e.g., Flash Chromatography, LC/MS)
Chromatographic techniques are indispensable for the separation of alepterolic acid from natural sources or reaction mixtures and for verifying the purity of the isolated compounds.
Flash Chromatography is a rapid and efficient purification method used for the large-scale separation of compounds. hawachhplccolumn.com It is often employed as a primary purification step after synthesis to isolate the desired alepterolic acid derivative from byproducts and unreacted starting materials. mdpi.com This technique utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase, which is pushed through the column under pressure, allowing for faster and more effective separations compared to traditional column chromatography. hawachhplccolumn.com
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. lcms.cznih.gov This highly sensitive and selective technique is used to analyze complex mixtures and assess the purity of the final compounds. mdpi.com In the context of alepterolic acid research, LC/MS can be used to analyze extracts and ensure the homogeneity of the isolated or synthesized products. researchgate.net The method is capable of detecting and quantifying even trace amounts of impurities. nih.gov
Table 2: Chromatographic Methods in Alepterolic Acid Research
| Technique | Application | Key Advantages |
|---|---|---|
| Flash Chromatography | Isolation and purification of synthesized derivatives. mdpi.com | Fast, efficient, and suitable for preparative scale separations. hawachhplccolumn.com |
| LC/MS | Purity assessment and analysis of complex mixtures. researchgate.netlcms.cz | High sensitivity, high selectivity, and provides molecular weight information. mdpi.com |
Computational and In Silico Techniques for Molecular Interactions and Prediction
Computational and in silico methods are increasingly being used to predict and analyze the molecular interactions of alepterolic acid and its derivatives with biological targets. These techniques provide valuable insights that can guide the design of new and more potent compounds.
Molecular Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In alepterolic acid research, molecular docking studies have been performed to investigate the binding affinities and interactions of its derivatives with various protein targets, such as cyclin-dependent kinase 6 and viral proteins. researchgate.netmdpi.comnih.gov These studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that contribute to the binding energy. mdpi.com The results of molecular docking can help in understanding the structure-activity relationships and in the rational design of new derivatives with improved biological activity. researchgate.net
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ccsenet.orgnih.gov DFT calculations can be employed to analyze the electronic properties of alepterolic acid and its derivatives, providing insights into their reactivity and potential for interaction with biological macromolecules. ccsenet.org
These computational approaches, in conjunction with experimental data, offer a powerful platform for the exploration and development of alepterolic acid-based compounds.
Table 3: Computational Techniques in Alepterolic Acid Research
| Technique | Application | Information Gained |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to protein targets. researchgate.netmdpi.com | Binding energies, key interacting residues, and structure-activity relationships. researchgate.netmdpi.com |
| Density Functional Theory (DFT) | Analyzing electronic properties and reactivity. ccsenet.orgnih.gov | Electron donating/accepting capacity and prediction of reactive sites. ccsenet.org |
Future Research Trajectories and Academic Potential
Exploration of Novel Biological Activities and Targets
While initial research has highlighted the potential of Alepterolic acid and its derivatives in areas such as cholesterol regulation and cancer treatment, the full spectrum of its biological activities remains largely unexplored. biosynth.combraou.ac.in Future investigations are poised to uncover novel therapeutic applications by screening Alepterolic acid against a wider array of biological targets.
Key research questions to be addressed include:
Antiviral and Antimicrobial Properties: Given the broad-ranging bioactivities of diterpenoids, a systematic evaluation of Alepterolic acid against various viral and bacterial strains is warranted. rsc.org Some diterpene acids have already demonstrated antitrypanosomal activity. mdpi.com
Anti-inflammatory Mechanisms: Preliminary evidence suggests anti-inflammatory potential within the broader class of diterpenoids. mdpi.com In-depth studies are needed to elucidate the specific pathways through which Alepterolic acid may exert anti-inflammatory effects, including its impact on cytokine production and inflammatory signaling cascades.
Neuroprotective Effects: The structural complexity of polycyclic diterpenes has been associated with a range of biological activities, including neurotrophic effects. emorychem.science Investigating the potential of Alepterolic acid to protect against neurodegenerative processes is a promising avenue for future research.
Metabolic Disorders: Beyond its role in cholesterol metabolism, the influence of Alepterolic acid on other metabolic pathways, such as glucose metabolism and insulin (B600854) sensitivity, should be explored to assess its potential in managing conditions like diabetes and metabolic syndrome. biosynth.com
Development of Next-Generation Diterpenoid Analogs
The chemical scaffold of Alepterolic acid provides a versatile platform for the synthesis of novel analogs with enhanced potency, selectivity, and pharmacokinetic properties. biosynth.comresearchgate.net Strategic structural modifications can lead to the development of next-generation diterpenoid-based therapeutics.
Future synthetic efforts will likely focus on:
Click Chemistry and Esterification: These efficient and versatile chemical reactions have already been successfully employed to create new derivatives of Alepterolic acid, demonstrating their utility in rapidly generating compound libraries for biological screening. researchgate.netshd-pub.org.rs
Amide and Benzylpiperazine Conjugation: The incorporation of amino moieties and benzylpiperazine groups has been shown to significantly improve the anticancer activity of Alepterolic acid derivatives. researchgate.netresearchgate.netnih.gov Further exploration of these and other nitrogen-containing functional groups could yield highly potent compounds.
Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying different parts of the Alepterolic acid molecule, such as the decalin core and the side chain, will be crucial for establishing comprehensive SARs. rsc.org This knowledge will guide the rational design of analogs with optimized activity against specific biological targets. nih.gov For example, research has shown that the hydroxyl group at C3 is important for the antiprotozoal activity of some labdane (B1241275) diterpenoids. rsc.org
Hybrid Molecules: Conjugating Alepterolic acid with other known therapeutic agents, such as 5-fluorouracil (B62378), represents an innovative strategy to develop dual-action drugs with potentially synergistic effects. researchgate.net
Advanced Preclinical Model Development for Specific Pathologies
To accurately evaluate the therapeutic potential of Alepterolic acid and its analogs, the development and utilization of sophisticated preclinical models are essential. These models should closely mimic the pathophysiology of human diseases to provide more predictive data on efficacy.
Future directions in this area include:
Xenograft Mouse Models: These models, where human cancer cells are implanted into immunocompromised mice, are invaluable for assessing the in vivo antitumor activity of Alepterolic acid derivatives. researchgate.net
Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop specific diseases, such as particular types of cancer or metabolic disorders, can provide a more realistic context for evaluating drug efficacy and understanding mechanisms of action.
Organoid and 3D Cell Culture Systems: These in vitro models more accurately represent the complex cellular architecture and interactions of tissues compared to traditional 2D cell cultures, offering a better platform for initial drug screening and mechanistic studies.
Patient-Derived Xenografts (PDXs): PDX models, created by implanting tumor tissue from a patient directly into a mouse, are considered a gold standard for preclinical cancer research as they better retain the genetic and phenotypic heterogeneity of the original tumor.
Integration of Omics Technologies in Mechanistic Elucidation
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will be instrumental in unraveling the complex mechanisms of action of Alepterolic acid. frontiersin.orgnih.gov These high-throughput approaches provide a holistic view of the molecular changes induced by the compound within a biological system. nih.govhumanspecificresearch.org
Key applications of omics technologies in Alepterolic acid research include:
Target Identification and Validation: Proteomics and metabolomics can help identify the direct molecular targets of Alepterolic acid and its downstream effects on cellular pathways. researchgate.net
Biomarker Discovery: Transcriptomic and proteomic profiling of cells or tissues treated with Alepterolic acid can lead to the discovery of biomarkers that predict treatment response or identify patient populations most likely to benefit.
Pathway Analysis: Integrating multi-omics data can provide a comprehensive understanding of the signaling networks and metabolic pathways modulated by Alepterolic acid, offering insights into its therapeutic and potential off-target effects. mdpi.com
Understanding Drug Resistance: Omics approaches can be used to investigate the molecular mechanisms by which cells may develop resistance to Alepterolic acid, enabling the development of strategies to overcome this challenge.
Collaborative Research Avenues in Natural Products Chemistry and Chemical Biology
The advancement of Alepterolic acid from a natural product lead to a potential clinical candidate will be significantly enhanced through interdisciplinary collaboration. snu.ac.kracs.org Partnerships between natural products chemists, synthetic organic chemists, biologists, and pharmacologists are crucial for a comprehensive research and development program.
Future collaborative efforts should focus on:
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development, providing access to resources and expertise necessary for drug development.
International Research Consortia: Given the global interest in natural products, forming international collaborations can facilitate the sharing of knowledge, resources, and unique natural product libraries, accelerating the pace of discovery. snu.ac.kr
Open-Source Data Sharing: The establishment of public databases for natural product structures, biological activities, and omics data can foster a more collaborative research environment and prevent the duplication of efforts.
Training the Next Generation of Scientists: Educational initiatives that provide students with hands-on experience in the various disciplines involved in natural product research are essential for sustaining innovation in this field. acs.org
Q & A
Q. What is the natural source and structural characterization of Alepterolic acid?
Alepterolic acid is a labdane-type diterpenoid first isolated in 1962 from the fern Aleuritopteris argentea, traditionally used in Chinese medicine for its potential anticancer and menstrual regulation properties . Its core structure includes a hydroxyl group at the 3-position, a carboxyl group at C-15, and a labdane skeleton confirmed via - and -NMR .
Q. What are the common synthetic strategies for modifying Alepterolic acid?
Derivatization typically involves esterification at the C-15 carboxyl group followed by click chemistry to introduce 1,2,3-triazole moieties. For example:
- Esterification : Reacting Alepterolic acid with propargyl bromide in DMF using KCO yields propargyl alepterolate (90% yield) .
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azides under CuSO/sodium ascorbate catalysis in DMF/HO (60°C, 6 hours) generates triazole derivatives (72–97% yields) .
Q. How are Alepterolic acid derivatives characterized spectroscopically?
- -NMR : Key signals include the disappearance of terminal alkyne protons (δ ≈ 2.5 ppm) and appearance of triazole aromatic protons (δ 7.51–8.19 ppm). The 3-OH group remains unmodified (δ ≈ 3.23 ppm as a doublet of doublets) .
- HRMS : Molecular ion peaks confirm molecular weights of derivatives, validated against calculated values .
Advanced Research Questions
Q. How can researchers address low yields in click chemistry reactions of Alepterolic acid derivatives?
Steric hindrance from bulky substituents (e.g., nitro or methoxy groups on benzyl azides) can reduce yields (e.g., 4-nitrobenzyl derivatives: <60% yield). Optimize by:
- Using electron-deficient azides to enhance reactivity.
- Adjusting solvent ratios (DMF:HO = 1:1) and catalyst loading (CuSO:sodium ascorbate = 1:2.5 molar ratio) .
Q. What strategies enhance the anticancer activity of Alepterolic acid derivatives?
- Triazole Hybrids : Derivatives with 1,2,3-triazole-linked benzyl groups (e.g., 3-trifluoromethoxyphenyl) show IC values of 4.20 μM against MCF-7 breast cancer cells by inducing caspase-dependent apoptosis via Akt/p70S6K pathway inhibition .
- Piperazine Conjugates : Benzylpiperazine derivatives (e.g., compound 6p) exhibit IC = 8.31 μM against MCF-7, with dose-dependent proliferation inhibition and increased Bax/Bcl-2 ratios .
Q. What analytical challenges arise in confirming the structural integrity of derivatives, and how are they resolved?
- Challenge : Overlapping NMR signals (e.g., labdane skeleton methyl groups) complicate assignments.
- Resolution : Compare -NMR data with parent Alepterolic acid. Use 2D NMR (COSY, HSQC) to resolve ambiguities. For oily products, employ reverse-phase HPLC for purity assessment .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
